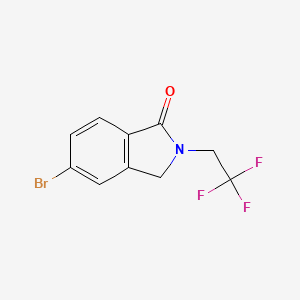
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
概要
説明
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one (5-Br-T-EI-1-one) is an organic compound with a unique structure and properties. It is a member of the isoindol-1-one family, and is commonly used in scientific research and laboratory experiments due to its various applications.
科学的研究の応用
5-Br-T-EI-1-one has a wide range of scientific research applications. It has been used in the synthesis of several other compounds, such as the synthesis of 5-bromo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one, 5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydro-1H-isoindol-2-one, and 5-bromo-2-(2,2,2-trifluoroethyl)-1H-isoindole-3-carboxylic acid. It has also been used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.
作用機序
The mechanism of action of 5-Br-T-EI-1-one is not completely understood. However, it has been suggested that the compound may act as a proton acceptor, forming a covalent bond with a protonated species. This covalent bond may then be broken, allowing the compound to act as a nucleophile and participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-T-EI-1-one are not well understood. However, it has been suggested that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450s. In addition, it has been suggested that the compound may have anticonvulsant and anti-inflammatory properties.
実験室実験の利点と制限
5-Br-T-EI-1-one is a useful compound for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds in the laboratory, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 5-Br-T-EI-1-one. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug development. In addition, further research into the synthesis of the compound could lead to improved methods of production. Finally, further studies into the mechanism of action of the compound could lead to a better understanding of its potential therapeutic applications.
特性
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBTWKQPJNEYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
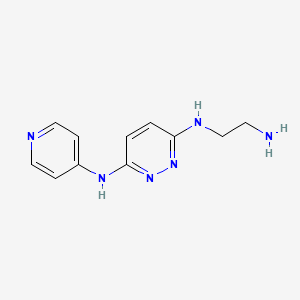

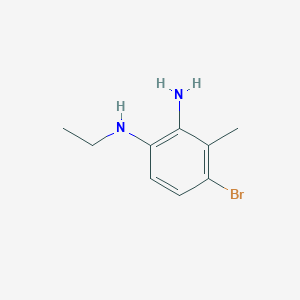
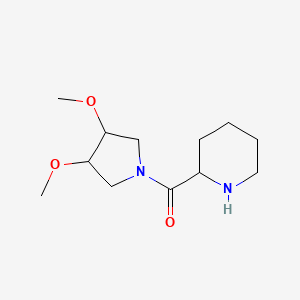

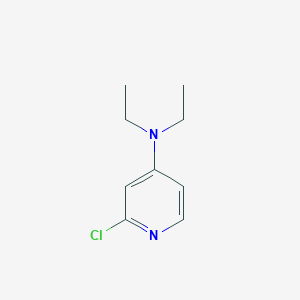
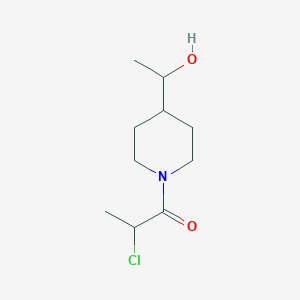
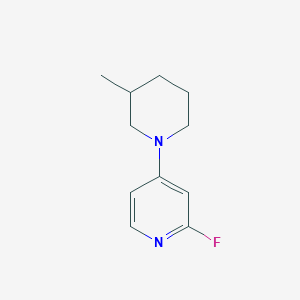


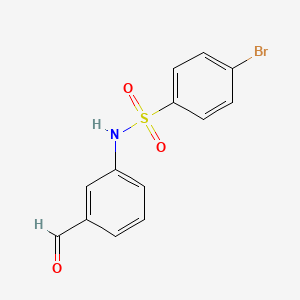
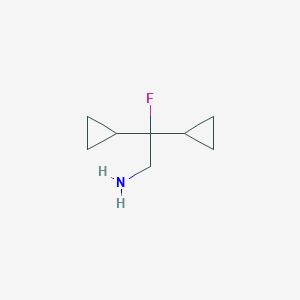
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)